molecular formula C6H9N3O4 B1225777 3-(2,4-Dioxoimidazolidin-1-yl)alanine CAS No. 95657-12-8

3-(2,4-Dioxoimidazolidin-1-yl)alanine

Cat. No. B1225777
CAS RN: 95657-12-8
M. Wt: 187.15 g/mol
InChI Key: UROMBTYUGMWQMT-UHFFFAOYSA-N
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Description

3-(2,4-Dioxoimidazolidin-1-yl)alanine is a chemical compound with the molecular formula C6H9N3O4 . It is also known by the equivalent term DAN-3,2,4-imidazole . The CAS Registry Number for this compound is 95657-12-8 .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine. More research and studies are needed to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Dioxoimidazolidin-1-yl)alanine consists of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 187.153 Da, and the mono-isotopic mass is 187.059311 Da .


Chemical Reactions Analysis

There is currently limited information available on the chemical reactions involving 3-(2,4-Dioxoimidazolidin-1-yl)alanine .

Scientific Research Applications

Molecular Structure Analysis

  • The compound's imidazolidine-2,4-dione system is essentially planar, with specific angles between the imidazolidine and phenyl rings. This feature is important for understanding its molecular interactions and applications in various fields, including materials science and pharmacology (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Synthesis and Application in Medicinal Chemistry

Synthesis of Hydantoin Derivatives

  • The compound is used in the synthesis of hydantoin derivatives, which are significant in the development of various pharmaceuticals. This research highlights the versatile nature of 2,4-dioxoimidazolidin-1-yl compounds in medicinal chemistry (Tshiluka, Bvumbi, Tshishonga, & Mnyakeni-Moleele, 2022).

Use in Peptide Synthesis

  • The compound has been utilized in the synthesis of enantiomerically pure di- and tripeptides, demonstrating its utility in the field of peptide chemistry and drug development (Polt & Seebach, 1987).

Acid-Base Properties in Chemistry

  • Research on the acid-base properties of derivatives of 3-(2,4-dioxoimidazolidin-1-yl)alanine contributes to a deeper understanding of their chemical behavior, which is crucial in various applications such as catalysis and synthesis (Lewandowska, Guzow, Wróblewski, Czaplewski, & Wiczk, 2013).

Analytical Chemistry Applications

Exploration in Photochemistry

Physicochemical Studies

  • The study of physicochemical properties of ionic liquids based on alanine derivatives, including 3-(2,4-dioxoimidazolidin-1-yl)alanine, contributes to the understanding of their potential use in green chemistry and material science applications (Fang, Guan, Tong, Wang, & Yang, 2008).

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxoimidazolidin-1-yl)alanine is not well-documented at this time .

Future Directions

The future directions for research on 3-(2,4-Dioxoimidazolidin-1-yl)alanine are not clearly defined at this time . Further studies are needed to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROMBTYUGMWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914885
Record name 3-(4-Hydroxy-2-oxo-2,5-dihydro-1H-imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dioxoimidazolidin-1-yl)alanine

CAS RN

95657-12-8
Record name 3-(2,4-Dioxoimidazolidin-1-yl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095657128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-2-oxo-2,5-dihydro-1H-imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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